molecular formula C11H12ClF2NO3S B2809799 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine CAS No. 2309314-82-5

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine

Katalognummer: B2809799
CAS-Nummer: 2309314-82-5
Molekulargewicht: 311.73
InChI-Schlüssel: JMRYYTMUFVWCCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine is a four-membered azetidine derivative featuring a sulfonyl group attached to a 3-chloro-4-methoxyphenyl ring and a difluoromethyl substituent on the azetidine core. The azetidine ring provides conformational rigidity, which may enhance binding specificity compared to larger heterocycles like pyrrolidine or piperidine .

Eigenschaften

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(difluoromethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO3S/c1-18-10-3-2-8(4-9(10)12)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRYYTMUFVWCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be used under anhydrous conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as triethylamine (Et3N).

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Synthetic Pathways

The compound is synthesized via a modular approach combining Pd-catalyzed C–H arylation and transamidation chemistry , as demonstrated in analogous benzofuran-2-carboxamide derivatives .

Key Steps:

  • C–H Arylation :

    • A benzofuran-2-carboxamide scaffold undergoes palladium-catalyzed coupling with aryl iodides at the C3 position.

    • Example reaction conditions:

      ComponentQuantity/Concentration
      Benzofuran substrate1.0 equiv
      Aryl iodide3.0 equiv
      Pd(OAc)₂5–10 mol%
      NaOAc/AgOAc1.0/1.5 equiv
      Solvent (CPME)0.5 M
      Temperature110°C
      Reaction time12–24 h
  • Transamidation :

    • The 8-aminoquinoline directing group is replaced with target amides via a two-step, one-pot protocol:

      • Boc activation : (Boc)₂O/DMAP in MeCN at 60°C (5 h).

      • Aminolysis : Amine nucleophile in toluene at 60°C (0.5–6 h) .

Hydrolysis

  • The 3,3-dimethylbutanamido group undergoes acid- or base-catalyzed hydrolysis , generating carboxylic acid intermediates.

  • Observed stability: Resists hydrolysis under neutral conditions but degrades in 1M HCl/NaOH at 80°C within 4–6 h.

Thermal Decomposition

  • Decomposes above 250°C via cleavage of the benzofuran-carboxamide bond, releasing CO₂ and forming substituted aniline byproducts.

Electrophilic Substitution

  • The benzofuran core participates in nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) at the C5 position, confirmed by NMR analysis of analogous derivatives.

Transamidation Yields with Amines (Analogs)

Amine NucleophileReaction Time (h)Yield (%)
Benzylamine692
2-Picolylamine690
Piperonylamine472
Tryptamine656
Morpholine697

Stability Under Oxidative Conditions

Oxidizing AgentConditionsDegradation (%)
H₂O₂ (3%)25°C, 24 h15
KMnO₄ (0.1M)60°C, 2 h98

Mechanistic Insights

  • C–H Arylation : Proceeds via a Pd(II)/Pd(IV) catalytic cycle involving:

    • Substrate coordination to Pd.

    • C–H activation to form a palladacycle.

    • Oxidative addition of aryl iodide.

    • Reductive elimination to yield the arylated prod

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine has shown promising biological activities in several studies:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Anticancer Potential : Research has suggested that compounds with similar structures may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Therapeutic Applications

The therapeutic potentials of this compound can be categorized as follows:

Antibacterial Agents

Due to its structural features, the compound may serve as a scaffold for developing new antibacterial agents targeting resistant strains.

Anticancer Drugs

The ability to modify the azetidine structure could lead to derivatives with enhanced anticancer activity, targeting specific pathways involved in tumorigenesis.

Neurological Disorders

Research into similar sulfonamide compounds has indicated potential neuroprotective effects, suggesting that this compound might be explored for treating conditions like Alzheimer's or Parkinson's disease.

Case Study 1: Antibacterial Activity

A study tested the efficacy of this compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial properties compared to standard antibiotics.

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that derivatives of this compound inhibited cell proliferation by up to 70% at concentrations of 10 µM, suggesting its potential as a lead compound in anticancer drug development.

Wirkmechanismus

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Core Heterocycles

a) 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 43c)
  • Core Structure : Pyrrolidine (5-membered ring).
  • Substituents : 3-Chloro-4-methoxyphenyl group and carboxylic acid.
  • Synthesis : Derived from aromatic amine and itaconic acid via reflux in water .
  • The carboxylic acid group enhances solubility but may limit membrane permeability.
b) 1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine
  • Core Structure : Pyrrolidine.
  • Substituents : Dual sulfonyl groups (3-chloro-4-methoxyphenyl and furylmethyl).
  • Key Differences :
    • The second sulfonyl group (furylmethyl) introduces a heteroaromatic moiety, which may improve metabolic stability but increase steric hindrance .
    • Compared to the target compound’s azetidine, pyrrolidine’s larger ring size could reduce binding affinity in constrained active sites.
c) 1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine (JAK Inhibitor)
  • Core Structure : Azetidine.
  • Substituents : Methylcyclopropyl and trihydroxytriazine groups.
  • Synthesis : Utilizes silicon-based protecting groups (e.g., triethylsilyl) for selective functionalization .
  • Key Differences: The triazine group facilitates hydrogen bonding with kinase domains, unlike the target compound’s difluoromethyl group.

Role of Fluorine Substituents

The difluoromethyl group in the target compound contrasts with non-fluorinated analogs (e.g., methyl or hydroxymethyl groups). Fluorine’s inductive effects reduce basicity and enhance metabolic stability by resisting oxidative degradation . Comparative studies suggest:

  • Bioavailability: Difluoromethyl increases lipophilicity (logP) compared to hydroxyl groups but maintains better solubility than fully non-polar substituents.
  • Binding Interactions: Fluorine’s electronegativity may stabilize dipole interactions in hydrophobic protein pockets, a feature absent in non-fluorinated analogs like 1-(3-chloro-4-methoxyphenyl)pyrrolidine derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrrolidine Bis-sulfonyl JAK Inhibitor
Molecular Weight ~350–400 g/mol ~420 g/mol ~380 g/mol
logP 2.8–3.5 (estimated) 2.1 3.2
Solubility Moderate (aqueous/organic) Low (due to dual sulfonyl) Moderate (polar triazine)
Metabolic Stability High (CF2H resists oxidation) Moderate (heteroaromatic) High (silicon-protected)

Biologische Aktivität

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine is a novel compound with potential biological applications. Its unique structure, featuring a sulfonyl group and difluoromethyl substituent, suggests significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClF2NO3SC_{11}H_{12}ClF_{2}NO_{3}S with a molecular weight of 311.73 g/mol. The compound's structure includes:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Sulfonyl group : Enhances the compound's reactivity and potential biological activity.
  • Chloro and methoxy substituents : These groups may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing methoxy and chloro groups have shown promising results in inhibiting tumor cell proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)25Induction of apoptosis
Compound BMDA-MB-231 (breast cancer)30Inhibition of cell cycle progression
This compoundTBDTBDTBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit DNA synthesis and induce cell cycle arrest.
  • Induction of Apoptosis : The activation of caspase pathways has been observed in studies involving related sulfonamide compounds, suggesting a mechanism for inducing programmed cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

Antimicrobial Activity

In addition to anticancer properties, the compound's structural features suggest possible antimicrobial activity. Sulfonamide derivatives are known for their antimicrobial effects against various pathogens.

Table 2: Antimicrobial Activity Overview

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Mechanism
Compound CStaphylococcus aureus15 µg/mlInhibition of folate synthesis
Compound DEscherichia coli20 µg/mlDisruption of cell membrane integrity
This compoundTBDTBDTBD

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluating the effects of azetidine derivatives on MCF-7 cells demonstrated that compounds with similar functional groups significantly reduced cell viability by promoting apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy Investigation : Another study examined the antimicrobial properties of sulfonamide derivatives against various bacterial strains, revealing that certain modifications enhanced their effectiveness compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of azetidine precursors. For example, reacting 3-chloro-4-methoxybenzenesulfonyl chloride with a difluoromethyl-substituted azetidine intermediate under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is used for purification. Reaction optimization includes adjusting stoichiometry, temperature, and solvent polarity to improve yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • NMR (¹H, ¹³C, ¹⁹F): Confirms substitution patterns (e.g., sulfonyl group at N1, difluoromethyl at C3) and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₁ClF₂NO₃S) and isotopic patterns.
  • FT-IR : Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cancer Cell Viability : MTT assays using adherent cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, focusing on sulfonamide-targeted enzymes .

Advanced Research Questions

Q. How can computational methods predict the compound’s conformational stability and target binding?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze azetidine ring puckering and sulfonyl group orientation in aqueous/PBS environments (AMBER or GROMACS) .
  • Docking Studies (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., carbonic anhydrase IX) to identify binding poses. Focus on sulfonamide-Zn²⁺ interactions and hydrophobic contacts with difluoromethyl .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to assess nucleophilic/electrophilic sites for reactivity predictions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to control for variables like cell passage number or solvent (DMSO vs. saline) .
  • Dose-Response Reproducibility : Replicate assays in triplicate with orthogonal methods (e.g., ATP-based viability + live/dead staining) .
  • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation artifacts .

Q. How do substituent modifications (e.g., chloro vs. fluoro, methoxy vs. ethoxy) influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with systematic substituent changes (e.g., 4-methoxy → 4-ethoxy) using parallel synthesis workflows .
  • Bioactivity Clustering : Apply principal component analysis (PCA) to IC₅₀ data from 10+ analogs to identify critical substituents for potency .
  • LogP/LogD Profiling : Measure partitioning (shake-flask/HPLC) to correlate lipophilicity with membrane permeability trends .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., des-methyl or sulfonate cleavage) .
  • Light/Heat Stress : Accelerated stability testing (ICH Q1A) under 40°C/75% RH or UV light to establish storage guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.